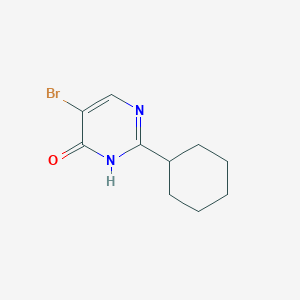
5-Bromo-2-cyclohexylpyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is a heterocyclic organic compound that features a bromine atom, a cyclohexyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one typically involves the bromination of a cyclohexylpyrimidinone precursor. A common synthetic route might include:
Starting Material: 2-cyclohexylpyrimidin-4(3h)-one.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclohexylpyrimidin-4(3h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their unique properties can enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and cyclohexyl group can influence its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-phenylpyrimidin-4(3h)-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Chloro-2-cyclohexylpyrimidin-4(3h)-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-Cyclohexylpyrimidin-4(3h)-one: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is unique due to the presence of both a bromine atom and a cyclohexyl group
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-bromo-2-cyclohexyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H13BrN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13,14) |
InChI Key |
GGYBWOVOYCORHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
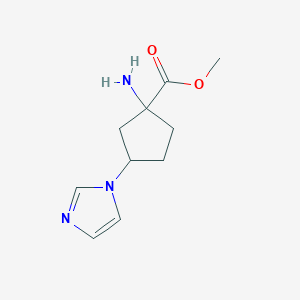
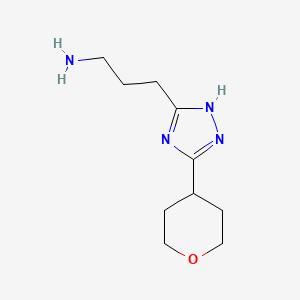
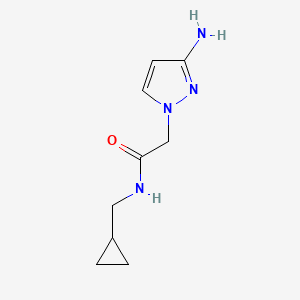
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
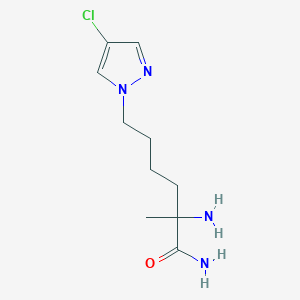

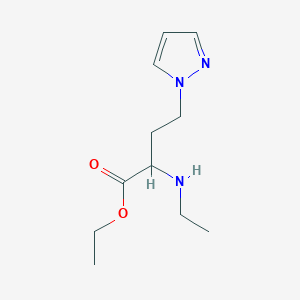
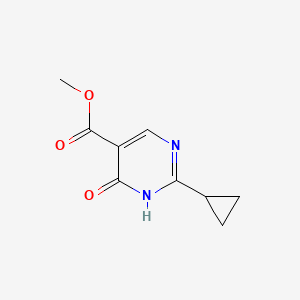
![5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B13643958.png)
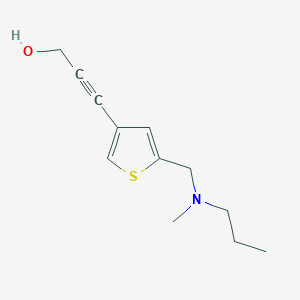
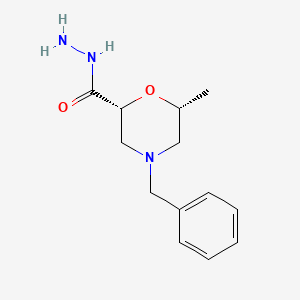
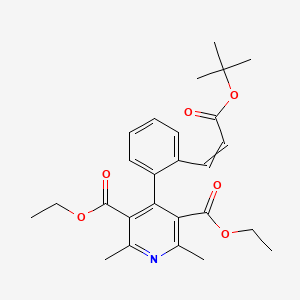
![7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide](/img/structure/B13643982.png)
